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Compound of Interest

Compound Name: TINK-IN-1

Cat. No.: B12388016

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of
TINK-IN-1, a potent and selective inhibitor of the Traf2- and Nck-interacting kinase (TNIK).
TINK-IN-1, also identified as Compound 9 in its initial publication, has demonstrated significant
potential in the modulation of cellular signaling pathways, particularly in the context of
colorectal cancer. This document outlines the core chemical scaffold, quantitative inhibitory

data, detailed experimental methodologies, and key signaling pathways associated with TINK-
IN-1 and its analogs.

Core Scaffold and Quantitative Inhibitory Data

TINK-IN-1 belongs to a series of compounds based on a 4-phenyl-2-phenylaminopyridine
scaffold. The seminal work by Ho et al. (2013) explored a variety of substitutions on this core
structure to elucidate the key determinants of inhibitory potency against TNIK.[1] TINK-IN-1
emerged as a highly potent inhibitor with a reported IC50 of 8 nM.[1] The SAR data for TINK-
IN-1 and its key analogs are summarized in the table below.
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R2 (Pyridine-linked

Compound ID R1 (Aniline Ring) . TNIK IC50 (nM)
Phenyl Ring)
TINK-IN-1 (Compound  3-methoxy-4-
) 3-cyano-4-methoxy 8
9) morpholino
Compound 1 Unsubstituted Unsubstituted 65
Compound 2 4-morpholino 3-cyano-4-methoxy 11
3-methoxy-4-
Compound 5 ) 3-cyano 15
morpholino
3-methoxy-4- )
Compound 8 ) Unsubstituted 25
morpholino

Data synthesized from Ho KK, et al. Bioorg Med Chem Lett. 2013 Jan 15;23(2):569-73.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological
evaluation of TINK-IN-1 and its analogs, based on the descriptions provided in the foundational
research.

General Synthesis of the 4-phenyl-2-
phenylaminopyridine Scaffold

The synthesis of the 4-phenyl-2-phenylaminopyridine core typically involves a Suzuki coupling
reaction to introduce the phenyl group at the 4-position of the pyridine ring, followed by a
Buchwald-Hartwig amination to couple the substituted aniline at the 2-position.

Step 1: Suzuki Coupling

A mixture of 2-amino-4-chloropyridine (1 eq.), the desired phenylboronic acid (1.2 eq.),
palladium(ll) acetate (0.05 eq.), SPhos (0.1 eq.), and potassium carbonate (2 eq.) ina 2:1
mixture of toluene and water is degassed and heated under nitrogen at 100°C for 12 hours.
Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with
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water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated
under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Buchwald-Hartwig Amination

The 2-amino-4-phenylpyridine intermediate from Step 1 (1 eq.) is combined with the substituted
aniline (1.1 eq.), BINAP (0.1 eq.), and sodium tert-butoxide (1.4 eq.) in anhydrous toluene. The
mixture is degassed and heated to 110°C for 16 hours under a nitrogen atmosphere. After
cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined
organic layers are washed with brine, dried over sodium sulfate, and concentrated. The final
product is purified by column chromatography.

TNIK Biochemical Assay (ADP-Glo™ Kinase Assay)

The in vitro inhibitory activity of the compounds against TNIK was determined using the ADP-
Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the
kinase reaction.

o Kinase Reaction: The kinase reaction is performed in a 384-well plate. Each well contains
TNIK enzyme (recombinant human, 5 nM), the substrate peptide (e.g., a generic kinase
substrate like myelin basic protein, 0.2 pg/uL), and ATP (10 uM) in a kinase reaction buffer
(40 mM Tris-HCI pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

o Compound Addition: The test compounds (including TINK-IN-1 and its analogs) are serially
diluted in DMSO and added to the reaction wells to achieve final concentrations ranging from
0.1 nM to 100 pM. The final DMSO concentration is kept constant at 1%.

 Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for 1 hour.

o ADP Detection: After incubation, 5 puL of ADP-Glo™ Reagent is added to each well to stop
the kinase reaction and deplete the remaining ATP. The plate is incubated at room
temperature for 40 minutes.

e Luminescence Measurement: Subsequently, 10 pL of Kinase Detection Reagent is added to
each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin
reaction to produce a luminescent signal. The plate is incubated at room temperature for 30
minutes, and the luminescence is measured using a plate reader.
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o Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a
nonlinear regression model.

Cell Viability Assay

The effect of the compounds on the viability of colorectal cancer cells (e.g., HCT116, DLD-1) is
assessed using a standard CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well and
allowed to adhere overnight.

Compound Treatment: The following day, the cells are treated with serial dilutions of the test
compounds (final concentrations ranging from 0.01 uM to 100 uM).

Incubation: The cells are incubated with the compounds for 72 hours at 37°C in a humidified
atmosphere with 5% CO2.

ATP Measurement: After the incubation period, the plate is equilibrated to room temperature
for 30 minutes. 100 pL of CellTiter-Glo® Reagent is added to each well, and the plate is
placed on an orbital shaker for 2 minutes to induce cell lysis.

Luminescence Reading: The plate is then incubated at room temperature for 10 minutes to
stabilize the luminescent signal, which is proportional to the amount of ATP present and thus
the number of viable cells. The luminescence is read using a microplate reader.

Data Analysis: The viability of treated cells is expressed as a percentage of the viability of
vehicle-treated control cells, and IC50 values are determined from the dose-response

curves.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and
experimental evaluation of TINK-IN-1.
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General Workflow for TINK-IN-1 SAR Study
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A general workflow for the synthesis and evaluation of TINK-IN-1 analogs.
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Simplified TNIK Signaling in the Wnt Pathway
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The role of TNIK as a co-activator in the canonical Wnt signaling pathway.
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Structure-Activity Relationship Logic for TINK-IN-1 Analogs

Core Scaffold: 4-phenyl-2-phenylaminopyridine
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A logical representation of the structure-activity relationships for TINK-IN-1 analogs.

In conclusion, the 4-phenyl-2-phenylaminopyridine scaffold represents a promising starting
point for the development of potent and selective TNIK inhibitors. The SAR studies indicate that
substitutions on both the aniline and the pyridine-linked phenyl rings are crucial for achieving
high potency, as exemplified by TINK-IN-1. The detailed experimental protocols provided
herein offer a foundation for the further exploration and optimization of this chemical series for
potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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